2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid
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Overview
Description
2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid is a complex organic compound with significant biochemical and pharmacological properties This compound features a unique structure that includes a pyrimidine ring, a butanoic acid side chain, and a dihydroxy oxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a butanoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups .
Scientific Research Applications
2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide: Shares structural similarities with the oxolan moiety and amino group.
Flavonoids: Compounds with similar dihydroxy structures and potential biological activities.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H21N3O8 |
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Molecular Weight |
359.33 g/mol |
IUPAC Name |
2-amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H21N3O8/c1-16-4-6(11-10(20)9(19)8(5-18)25-11)12(21)17(14(16)24)3-2-7(15)13(22)23/h4,7-11,18-20H,2-3,5,15H2,1H3,(H,22,23) |
InChI Key |
CTPQMQZKRWLMRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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